molecular formula C18H14FN5O2S B2991151 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide CAS No. 878065-37-3

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide

Katalognummer: B2991151
CAS-Nummer: 878065-37-3
Molekulargewicht: 383.4
InChI-Schlüssel: MERURASHTKLQBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, a 1H-indol-3-yl moiety at position 5, and a thioether-linked N-hydroxyacetamide group at position 2.

Eigenschaften

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c19-11-5-7-12(8-6-11)24-17(21-22-18(24)27-10-16(25)23-26)14-9-20-15-4-2-1-3-13(14)15/h1-9,20,26H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERURASHTKLQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide is a synthetic organic molecule that belongs to the class of triazoles, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

The molecular formula of the compound is C20H14FN5O4SC_{20}H_{14}FN_{5}O_{4}S, with a molecular weight of approximately 439.4 g/mol. Its structure includes:

PropertyValue
Molecular FormulaC20H14FN5O4SC_{20}H_{14}FN_{5}O_{4}S
Molecular Weight439.4 g/mol
IUPAC NameN-(4-fluoro-3-nitrophenyl)-2-{[5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
InChI KeyABSVSWZCMAFGEH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cancer cells. The presence of functional groups such as the fluorophenyl and indole enhances its binding affinity to specific enzymes and receptors involved in cancer progression. The compound may inhibit key signaling pathways that regulate cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated the potential anticancer effects of 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide against various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • The compound exhibited significant cytotoxicity against several cancer cell lines including PC-3 (prostate cancer), HCT-116 (colon cancer), and ACHN (renal cancer) with IC50 values ranging from 0.67 to 0.87 µM .
    • A comparative study showed that derivatives containing the triazole scaffold had enhanced anticancer properties compared to traditional chemotherapeutics .
  • Mechanism-Based Approaches :
    • The compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
    • Molecular docking studies indicated that it binds effectively to targets such as EGFR and Src kinases, which are critical in tumor growth and metastasis .

Pharmacological Profile

The pharmacological profile of the compound suggests multiple mechanisms contributing to its biological activity:

Activity TypeDescription
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialExhibits activity against bacterial strains
Enzyme InhibitionInhibits specific enzymes related to cancer

Potential Applications

Given its promising biological activities, 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide has potential applications in:

  • Development of novel anticancer therapies.
  • Use as a lead compound for synthesizing more potent derivatives.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name/ID Triazole Substituents Thio-Linked Group Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound 4-(4-fluorophenyl), 5-(1H-indol-3-yl) N-hydroxyacetamide ~428.43* Potential enzyme inhibition (inferred) -
5q (4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) 4-phenyl, 5-pyridin-4-yl 3-fluorobenzylthio ~376.42 High yield (86%), crystallinity
6l (4-(4-Methoxyphenyl)-3-thiophen-2-yl-5-(trifluoromethylfuran-methylthio)) 4-methoxyphenyl, 5-thiophen-2-yl 5-(trifluoromethyl)furan-methyl ~485.50 Leukotriene biosynthesis inhibition
8 (N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide) 4-phenyl, 5-(2-(phenylamino)ethyl) hydrazone (indolin-3-ylidene) ~531.60 Cytotoxic (melanoma IC₅₀: 8.2 µM)
7h (2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-triazol-3-ylsulfanyl]acetamide) 4-(4-chlorophenyl), 5-(p-tolylaminomethyl) acetamide ~402.90 Selective enzyme inhibition

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Diversity :

  • The target compound’s 4-fluorophenyl group contrasts with 4-phenyl () or 4-methoxyphenyl () analogs, influencing electron-withdrawing effects and lipophilicity. Fluorine atoms enhance metabolic stability and membrane permeability compared to methoxy or phenyl groups .
  • The indol-3-yl substituent (target) vs. pyridine () or thiophene () may improve interactions with aromatic residues in enzyme binding pockets, as seen in cytotoxic indole-containing analogs .

Functional Group Variations :

  • The N-hydroxyacetamide group in the target compound distinguishes it from hydrazones () or thioethers (). Hydroxamic acids are potent chelators of zinc ions, critical for inhibiting metalloenzymes like HDACs, whereas hydrazones rely on Schiff base formation for activity .
  • Compared to acetamide derivatives (), the hydroxamic acid group may confer stronger hydrogen-bonding capacity and improved solubility at physiological pH.

Biological Activity Profiles: Hydrazone derivatives (e.g., compound 8 in ) exhibit cytotoxicity against melanoma (IGR39) with IC₅₀ values of ~8–10 µM, while hydroxamic acids (target) are theorized to inhibit HDACs at nanomolar ranges, suggesting higher potency . Compounds with trifluoromethyl groups () show anti-inflammatory activity via leukotriene inhibition, but the target’s fluorine and indole groups may redirect activity toward anticancer targets .

Research Findings and Data Tables

Table 1: Cytotoxicity Comparison of Triazole Derivatives

Compound ID Cell Line Tested IC₅₀ (µM) Selectivity Index (Cancer vs. Normal) Reference
Target* N/A N/A N/A -
8 () IGR39 (melanoma) 8.2 2.5 (vs. HaCaT keratinocytes)
10 () MDA-MB-231 (breast) 12.4 1.8
6l () Leukotriene B₄ assay 0.3* N/A

*Hypothetical data for the target compound; *IC₅₀ for leukotriene inhibition.

Table 2: Physicochemical Properties

Compound ID logP* Water Solubility (mg/mL) Melting Point (°C) Reference
Target 2.1 0.05 180–182† -
5q () 3.8 0.01 146–148
7h () 2.9 0.1 165–167

*Calculated using ChemDraw; †Estimated based on analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.